2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate
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Description
2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
A notable application of similar compounds involves their synthesis and reactions for various chemical and pharmaceutical purposes. For instance, a study detailed the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, highlighting its superiority in terms of purity and yield compared to other methods. This approach emphasizes the efficiency of certain reagents in synthesizing complex molecules, potentially including 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate derivatives (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Anticancer Properties
Research on amino acetate functionalized Schiff base organotin(IV) complexes has shown promising anticancer properties. These complexes, derived from similar structural frameworks, exhibit significant cytotoxicity against various human tumor cell lines, suggesting potential therapeutic applications for related compounds in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).
Biocatalysis
The purification and identification of an Escherichia coli β-Keto Ester Reductase, which stereoselectively reduces ethyl 2-methylacetoacetate to ethyl (2 R)-methyl-(3 S)-hydroxybutanoate, link the enzyme to the microbial production of ascorbate and stereoselective β-keto ester reductions. This demonstrates the relevance of enzymatic processes in producing optically active compounds, potentially including the synthesis or modification of this compound (Habrych, Rodriguez, & Stewart, 2002).
Structural Analysis and Drug Design
The structural analysis and drug design implications are evident in studies like the crystal structure determination of azilsartan methyl ester ethyl acetate hemisolvate, providing insight into molecular interactions and stability. Such detailed structural information is crucial for designing drugs with optimized efficacy and stability, which could be applied to compounds with similar structures (Li, Liu, Zhu, Chen, & Sun, 2015).
Antimicrobial Activities
The synthesis of new quinazolines and their antimicrobial activities highlight the potential of chemical compounds, including those related to this compound, in combating bacterial and fungal infections. This research indicates that certain chemical frameworks can be engineered to possess potent antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16-8-11-19(12-9-16)14-21(24)25-15-20(23)22-17(2)10-13-18-6-4-3-5-7-18/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPMEFWPZLLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.